
Spectroscopic and Synthetic Profile of 6-Bromo-
2-benzothiazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Bromo-2-benzothiazolinone

Cat. No.: B1266275 Get Quote

For researchers, scientists, and professionals in drug development, this technical guide

provides a comprehensive overview of the spectroscopic data and synthetic approaches for the

key heterocyclic compound, 6-Bromo-2-benzothiazolinone. This document consolidates

available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, alongside a discussion of relevant synthetic methodologies,

to serve as a foundational resource for its application in medicinal chemistry and materials

science.

Spectroscopic Data Summary
The unique structural features of 6-Bromo-2-benzothiazolinone give rise to a distinct

spectroscopic fingerprint. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data
While a complete, published high-resolution spectrum for 6-Bromo-2-benzothiazolinone is not

readily available in the public domain, data from structurally analogous compounds, such as

various substituted bromobenzothiazoles, can be used to predict the expected chemical shifts

and coupling patterns.

Table 1: Predicted ¹H NMR Spectral Data for 6-Bromo-2-benzothiazolinone
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 ~7.5 - 7.7 d ~8.5

H-5 ~7.3 - 7.5 dd ~8.5, ~2.0

H-7 ~7.8 - 8.0 d ~2.0

N-H ~10.0 - 12.0 br s -

Note: Predicted values are based on the analysis of similar benzothiazole structures. Actual

experimental values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Bromo-2-benzothiazolinone

Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O ~170 - 175

C-3a ~135 - 140

C-4 ~125 - 130

C-5 ~128 - 133

C-6 ~115 - 120

C-7 ~120 - 125

C-7a ~130 - 135

Note: Predicted values are based on the analysis of similar benzothiazole structures. Actual

experimental values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 6-Bromo-2-benzothiazolinone is characterized by absorption bands

corresponding to its key functional groups.

Table 3: Key IR Absorption Bands for 6-Bromo-2-benzothiazolinone
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3100 - 3300 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=O Stretch (Amide) 1680 - 1720 Strong

C=C Stretch (Aromatic) 1550 - 1600 Medium

C-N Stretch 1200 - 1350 Medium

C-Br Stretch 500 - 600 Medium

Mass Spectrometry (MS)
The mass spectrum of 6-Bromo-2-benzothiazolinone, with a molecular formula of

C₇H₄BrNOS and a molecular weight of approximately 230.08 g/mol , would exhibit a

characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 6-Bromo-2-benzothiazolinone

Ion Predicted m/z

[M]⁺ 229/231

[M+H]⁺ 230/232

[M+Na]⁺ 252/254

Experimental Protocols
A definitive, published experimental protocol for the direct synthesis of 6-Bromo-2-
benzothiazolinone is not widely available. However, a plausible synthetic route can be

extrapolated from the synthesis of related benzothiazole derivatives. A common approach

involves the cyclization of a substituted aminothiophenol.

Hypothetical Synthetic Protocol:
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A potential synthesis could involve the reaction of 2-amino-5-bromothiophenol with a carbonyl

source, such as phosgene or a phosgene equivalent, leading to the cyclization and formation of

the 2-benzothiazolinone ring system. The reaction would likely be carried out in an inert solvent

and may require a base to facilitate the cyclization. Purification would typically be achieved

through recrystallization or column chromatography.

General Spectroscopic Analysis Workflow:

The characterization of the synthesized 6-Bromo-2-benzothiazolinone would follow a

standard analytical workflow.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of 6-Bromo-2-benzothiazolinone Purification (Recrystallization/Chromatography)

NMR Spectroscopy (¹H & ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation & Verification

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of chemical

compounds.

Conclusion
This technical guide provides a consolidated yet predictive overview of the spectroscopic

properties and synthetic considerations for 6-Bromo-2-benzothiazolinone. While direct
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experimental data remains somewhat elusive in publicly accessible literature, the analysis of

structurally related compounds offers valuable insights for researchers. Further experimental

work is necessary to definitively establish the precise spectroscopic parameters and to optimize

a reliable synthetic protocol for this important heterocyclic scaffold. This foundational

information is intended to aid in the design of new molecules with potential applications in drug

discovery and materials science.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 6-Bromo-2-
benzothiazolinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266275#spectroscopic-data-nmr-ir-mass-spec-of-6-
bromo-2-benzothiazolinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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